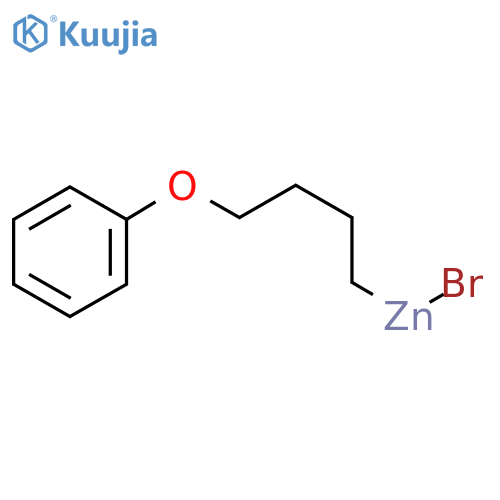Cas no 737797-32-9 (Zinc;butoxybenzene;bromide)

Zinc;butoxybenzene;bromide structure
商品名:Zinc;butoxybenzene;bromide
CAS番号:737797-32-9
MF:C10H13BrOZn
メガワット:294.522619009018
MDL:MFCD02260156
CID:1763175
Zinc;butoxybenzene;bromide 化学的及び物理的性質
名前と識別子
-
- 4-PHENOXYBUTYLZINC BROMIDE
- AG-G-92285
- CTK5D8667
- KB-193739
- zinc,butoxybenzene,bromide
- bromide
- butoxybenzene
- zinc
- 4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran
- Zinc;butoxybenzene;bromide
-
- MDL: MFCD02260156
- インチ: 1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q;;+1/p-1
- InChIKey: WZCFDZJPSJFRIG-UHFFFAOYSA-M
- ほほえんだ: C1(C=CC=CC=1)OCCCC[Zn]Br
計算された属性
- せいみつぶんしりょう: 291.94400
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 9.23000
- LogP: 3.65630
Zinc;butoxybenzene;bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB361370-100 ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 100 ml |
€975.30 | 2024-04-16 | ||
| Fluorochem | 213965-50ml |
4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |
737797-32-9 | 50ml |
£383.00 | 2022-03-01 | ||
| Fluorochem | 213965-100ml |
4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |
737797-32-9 | 100ml |
£622.00 | 2022-03-01 | ||
| abcr | AB361370-50 ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 50 ml |
€629.80 | 2024-04-16 | ||
| abcr | AB361370-50ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 50ml |
€629.80 | 2025-02-18 | ||
| abcr | AB361370-100ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 100ml |
€975.30 | 2025-02-18 |
Zinc;butoxybenzene;bromide 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
737797-32-9 (Zinc;butoxybenzene;bromide) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:737797-32-9)Zinc;butoxybenzene;bromide

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):1056.0/1716.0